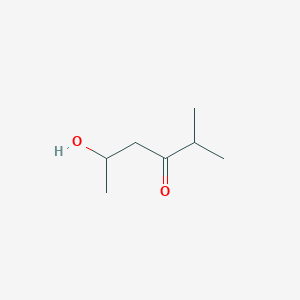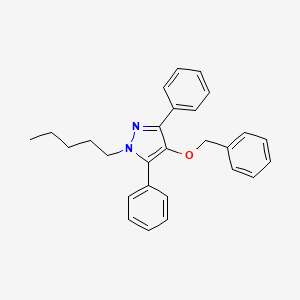![molecular formula C14H9ClFNS B14610997 {2-[(4-Chloro-3-fluorophenyl)sulfanyl]phenyl}acetonitrile CAS No. 60810-64-2](/img/structure/B14610997.png)
{2-[(4-Chloro-3-fluorophenyl)sulfanyl]phenyl}acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[(4-Chloro-3-fluorophenyl)sulfanyl]phenyl}acetonitrile is an organic compound characterized by the presence of a chloro-fluoro-substituted phenyl group attached to a sulfanylphenyl acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(4-Chloro-3-fluorophenyl)sulfanyl]phenyl}acetonitrile typically involves the reaction of 4-chloro-3-fluorothiophenol with 2-bromoacetophenone under basic conditions to form the intermediate compound. This intermediate is then subjected to a nucleophilic substitution reaction with sodium cyanide to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
{2-[(4-Chloro-3-fluorophenyl)sulfanyl]phenyl}acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, {2-[(4-Chloro-3-fluorophenyl)sulfanyl]phenyl}acetonitrile is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds and pharmaceuticals .
Biology
The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents .
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its derivatives are evaluated for efficacy and safety in treating various diseases .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for specialized applications .
Mechanism of Action
The mechanism of action of {2-[(4-Chloro-3-fluorophenyl)sulfanyl]phenyl}acetonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- {2-[(4-Chloro-3-fluorophenyl)sulfanyl]phenyl}acetamide
- {2-[(4-Chloro-3-fluorophenyl)sulfanyl]phenyl}ethanol
- {2-[(4-Chloro-3-fluorophenyl)sulfanyl]phenyl}methanol
Uniqueness
{2-[(4-Chloro-3-fluorophenyl)sulfanyl]phenyl}acetonitrile is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
60810-64-2 |
|---|---|
Molecular Formula |
C14H9ClFNS |
Molecular Weight |
277.7 g/mol |
IUPAC Name |
2-[2-(4-chloro-3-fluorophenyl)sulfanylphenyl]acetonitrile |
InChI |
InChI=1S/C14H9ClFNS/c15-12-6-5-11(9-13(12)16)18-14-4-2-1-3-10(14)7-8-17/h1-6,9H,7H2 |
InChI Key |
OMQHFMVDSMBRIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC#N)SC2=CC(=C(C=C2)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2H-Cyclopenta[b]furan-2-one, 4,5,6,6a-tetrahydro-3-methyl-](/img/structure/B14610959.png)
![2,2'-[(4-{(E)-[4-(1H-Imidazol-2-yl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14610962.png)

![1-Phenylbicyclo[3.2.0]hept-6-ene](/img/structure/B14610977.png)


![2-Methyl-3-[3-methyl-5-(4-methylphenoxy)pent-3-EN-1-YL]-2-pentyloxirane](/img/structure/B14611000.png)



